molecular formula C16H17F2N5 B10963287 3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10963287
M. Wt: 317.34 g/mol
InChI Key: IWOYISANBIJCJU-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolo[3,4-b]pyridine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Addition of the difluoromethyl group: Difluoromethylation can be performed using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the 1,5-dimethyl-1H-pyrazol-4-yl group: This step may involve coupling reactions using appropriate pyrazole derivatives and coupling agents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
  • 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester

Uniqueness

3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and difluoromethyl groups, in particular, contribute to its stability and potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H17F2N5

Molecular Weight

317.34 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H17F2N5/c1-8-11(7-19-22(8)2)12-6-10(15(17)18)13-14(9-4-5-9)21-23(3)16(13)20-12/h6-7,9,15H,4-5H2,1-3H3

InChI Key

IWOYISANBIJCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)F)C(=NN3C)C4CC4

Origin of Product

United States

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